molecular formula C20H16ClN5O4 B2621193 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-11-3

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2621193
CAS RN: 898443-11-3
M. Wt: 425.83
InChI Key: MTKYGGAQBOYZSS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine core is a fused ring system containing four nitrogen atoms, and the phenyl groups are aromatic rings. The electron-donating methoxy groups and the electron-withdrawing chloro group could create interesting electronic effects within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxamide group and the nonpolar phenyl rings could give it both hydrophilic and hydrophobic properties. Its melting and boiling points, solubility, and other properties would depend on the specific arrangement of atoms and the intermolecular forces between the molecules .

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. If it’s a drug, for example, its mechanism of action would depend on the specific biological target it interacts with. The purine core is similar to the structure of adenine and guanine, so it might interact with enzymes or receptors that recognize these molecules .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promise as a drug, for example, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects. Alternatively, if it has interesting chemical properties, future research might focus on exploring these properties and finding new chemical reactions it can participate in .

properties

IUPAC Name

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4/c1-29-13-7-6-12(9-14(13)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)10-4-3-5-11(21)8-10/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKYGGAQBOYZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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